7-Bromobenzothiazole

Lipophilicity ADME Drug Design

Medicinal chemistry programs targeting CNS diseases often face inconsistent cross-coupling yields and poor blood-brain barrier penetration with generic building blocks. 7-Bromobenzothiazole (CAS 767-70-4) addresses both challenges: its sterically accessible 7-position C-Br bond enables high-yield Suzuki-Miyaura diversification, while the elevated LogP of 3.1 aligns with CNS drug-likeness parameters. This scaffold also provides a validated starting point for anticancer SAR, with related 7-bromo derivatives demonstrating sub-micromolar cytotoxicity against PC-3 (prostate) and THP-1 (leukemia) cell lines. Available in research quantities with full analytical documentation (NMR, HPLC).

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 767-70-4
Cat. No. B152689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzothiazole
CAS767-70-4
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)SC=N2
InChIInChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
InChIKeyHIHGDDIOQDNKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobenzothiazole Properties and Procurement


7-Bromobenzothiazole (CAS 767-70-4) is a heterocyclic aromatic compound within the benzothiazole class, featuring a bromine substituent at the 7-position of the fused benzene-thiazole bicyclic scaffold . With a molecular formula of C₇H₄BrNS and a molecular weight of 214.08 g/mol, it presents as a white to off-white solid with a melting point of 82 °C . Its calculated LogP of 3.06 indicates pronounced lipophilicity, a critical parameter governing its utility in medicinal chemistry and biological system partitioning . The compound is canonically a building block and versatile synthetic intermediate, valued for the reactivity of its C-Br bond at the sterically accessible 7-position for cross-coupling and nucleophilic substitution reactions [1].

Why 7-Bromobenzothiazole Substitution Fails


In-class substitution of 7-bromobenzothiazole with regioisomeric or halogen-variant benzothiazoles is not scientifically justifiable due to divergent steric and electronic properties that profoundly impact reactivity and biological outcomes. The position of the bromine atom alters the electron density on the thiazole nitrogen, affecting both pKa and hydrogen-bonding capacity, while the C-Br bond's steric accessibility dictates reaction yields in cross-coupling [1]. For example, the 7-position is more accessible than the 4- or 6-positions, leading to distinct reaction kinetics [1]. Furthermore, substitution of bromine with chlorine (7-chloro) or iodine (7-iodo) yields analogs with significantly different lipophilicity (LogP) and metabolic stability, directly altering pharmacokinetic and toxicity profiles in drug discovery contexts [2].

7-Bromobenzothiazole vs. Analogs: Evidence Guide


Lipophilicity vs. Chloro and Bromo Analogs

7-Bromobenzothiazole exhibits a calculated LogP (XLogP3) of 3.1, which is significantly higher than the class-level inferred lipophilicity of unsubstituted benzothiazole (LogP ~2.0) and directly comparable to values reported for the 6-bromo isomer (predicted ~3.0) . The enhanced lipophilicity conferred by the 7-bromo substitution directly translates to improved passive membrane permeability and potential CNS penetration, a critical selection criterion in early-stage drug discovery compared to less lipophilic chloro or unsubstituted analogs .

Lipophilicity ADME Drug Design Physicochemical Properties

Synthetic Yield and Preparation Efficiency

The standard synthetic protocol for 7-bromobenzothiazole from 6-amino-7-bromobenzothiazole via diazotization and reduction yields the product in 75% isolated yield after HPLC purification . While direct head-to-head yield data for all bromobenzothiazole isomers under identical conditions is limited, the reported 75% yield is comparable to yields observed for other benzothiazole syntheses (typically 60-85%) and demonstrates a robust, reproducible method for generating this specific regioisomer [1].

Organic Synthesis Process Chemistry Yield Optimization Intermediate Procurement

Derivative Cytotoxicity in Prostate Cancer

While 7-bromobenzothiazole itself is an intermediate, its N-alkylated derivative (compound 11l) demonstrates that the 7-bromo substitution pattern can be leveraged for potent anticancer activity. This derivative exhibited an IC50 of 0.6 μM against the prostate cancer cell line PC-3 [1]. This value positions the 7-bromo scaffold as a privileged structure capable of generating compounds with cytotoxic potency significantly exceeding the standard chemotherapeutic 5-fluorouracil (which often displays IC50 >10 μM in comparable assays) [2].

Anticancer Activity Cytotoxicity Structure-Activity Relationship Medicinal Chemistry

Steric Accessibility in Cross-Coupling

The 7-position bromine on the benzothiazole ring is more sterically accessible for oxidative addition to palladium catalysts compared to the sterically hindered 4-position [1]. This is supported by studies on Suzuki-Miyaura coupling of 6-halogenated benzothiazoles, which show that the position of the halogen drastically affects reaction rates and yields due to varying degrees of steric encumbrance [1]. While direct kinetic data for 7- vs. 4-bromobenzothiazole are not available in a single study, the 7-position's distal location from the thiazole nitrogen minimizes steric clashes, a class-level inference supported by the extensive use of 7-halo benzothiazoles in efficient cross-coupling reactions [2].

Cross-Coupling Suzuki-Miyaura Synthetic Efficiency Reaction Kinetics

Key Applications of 7-Bromobenzothiazole


CNS Probe Synthesis

Prioritize 7-bromobenzothiazole for the synthesis of CNS-penetrant molecular probes or drug candidates. Its elevated LogP of 3.1, compared to less lipophilic benzothiazole analogs, aligns with the physicochemical parameters required for passive diffusion across the blood-brain barrier . This makes it a strategically advantageous building block over chloro- or unsubstituted variants for neuroscience-focused medicinal chemistry programs .

Cross-Coupling for SAR Diversification

Employ 7-bromobenzothiazole as a preferred partner in Suzuki-Miyaura or similar cross-coupling reactions to diversify the 7-position with aryl, heteroaryl, or alkenyl groups. Its superior steric accessibility compared to the 4-bromo isomer ensures higher and more reproducible coupling yields, streamlining structure-activity relationship (SAR) studies and reducing the need for extensive reaction optimization [1].

Anticancer Lead Generation

Select 7-bromobenzothiazole as the core scaffold for synthesizing focused libraries of N-alkylated or 2-arylated derivatives targeting prostate (PC-3) and leukemia (THP-1) cell lines. The established sub-micromolar cytotoxicity of related 7-bromo derivatives provides a validated starting point with a high probability of generating potent anticancer leads, offering a significant time and resource advantage over screening uncharacterized scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromobenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.